[Ethyl(methyl)silanediyl]dimethanediyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethyl(methyl)silanediyl]dimethanediyl diacetate is an organosilicon compound with the molecular formula C9H18O4Si . This compound is characterized by the presence of silicon atoms bonded to organic groups, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [ethyl(methyl)silanediyl]dimethanediyl diacetate typically involves the reaction of ethyl(methyl)silanediyl with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the diacetate ester. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction mixture is subjected to distillation to remove any unreacted starting materials and by-products, resulting in a high-purity final product .
Analyse Chemischer Reaktionen
Types of Reactions
[Ethyl(methyl)silanediyl]dimethanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride; reaction conditions involve cooling and controlled addition of the reducing agent.
Substitution: Halides, amines; reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Alcohols
Substitution: Halide or amine-substituted silanes
Wissenschaftliche Forschungsanwendungen
[Ethyl(methyl)silanediyl]dimethanediyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Wirkmechanismus
The mechanism of action of [ethyl(methyl)silanediyl]dimethanediyl diacetate involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the ester groups in the molecule can undergo hydrolysis to release acetic acid, which can act as a catalyst in certain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Methyl(ethyl)silanediyl]dimethanediyl diacetate
- [Propyl(methyl)silanediyl]dimethanediyl diacetate
- [Butyl(methyl)silanediyl]dimethanediyl diacetate
Uniqueness
Compared to similar compounds, [ethyl(methyl)silanediyl]dimethanediyl diacetate exhibits unique properties such as higher reactivity and better solubility in organic solvents. These characteristics make it a preferred choice in applications requiring efficient chemical transformations and compatibility with various reaction media .
Eigenschaften
CAS-Nummer |
2917-60-4 |
---|---|
Molekularformel |
C9H18O4Si |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
(acetyloxymethyl-ethyl-methylsilyl)methyl acetate |
InChI |
InChI=1S/C9H18O4Si/c1-5-14(4,6-12-8(2)10)7-13-9(3)11/h5-7H2,1-4H3 |
InChI-Schlüssel |
KMYWZXNGPLVPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.